4-[2-methyl-5-(1H-tetrazol-1-yl)phenoxy]butanenitrile
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Overview
Description
4-[2-Methyl-5-(1H-1,2,3,4-tetrazol-1-yl)phenoxy]butanenitrile is a chemical compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique structural and chemical properties .
Preparation Methods
The synthesis of 4-[2-Methyl-5-(1H-1,2,3,4-tetrazol-1-yl)phenoxy]butanenitrile typically involves the reaction of 2-methyl-5-(1H-1,2,3,4-tetrazol-1-yl)phenol with butanenitrile under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide and a solvent like acetone . The process involves stirring the mixture at a controlled temperature to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
4-[2-Methyl-5-(1H-1,2,3,4-tetrazol-1-yl)phenoxy]butanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-[2-Methyl-5-(1H-1,2,3,4-tetrazol-1-yl)phenoxy]butanenitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[2-Methyl-5-(1H-1,2,3,4-tetrazol-1-yl)phenoxy]butanenitrile involves its interaction with specific molecular targets and pathways. The tetrazole ring in the compound can interact with various enzymes and receptors, leading to modulation of their activity. This interaction can result in the inhibition or activation of specific biochemical pathways, contributing to its biological effects .
Comparison with Similar Compounds
4-[2-Methyl-5-(1H-1,2,3,4-tetrazol-1-yl)phenoxy]butanenitrile can be compared with other tetrazole derivatives such as:
1H-1,2,3,4-Tetrazol-5-amine, 1-methyl-: This compound has similar structural features but different functional groups, leading to distinct chemical and biological properties.
5-(4’-Methylbiphenyl-2-yl)-1-trityl-1H-tetrazole: Another tetrazole derivative with applications in antimicrobial agent synthesis.
The uniqueness of 4-[2-Methyl-5-(1H-1,2,3,4-tetrazol-1-yl)phenoxy]butanenitrile lies in its specific structural arrangement, which imparts unique chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C12H13N5O |
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Molecular Weight |
243.26 g/mol |
IUPAC Name |
4-[2-methyl-5-(tetrazol-1-yl)phenoxy]butanenitrile |
InChI |
InChI=1S/C12H13N5O/c1-10-4-5-11(17-9-14-15-16-17)8-12(10)18-7-3-2-6-13/h4-5,8-9H,2-3,7H2,1H3 |
InChI Key |
QLHCMPWNPJDIFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=NN=N2)OCCCC#N |
Origin of Product |
United States |
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